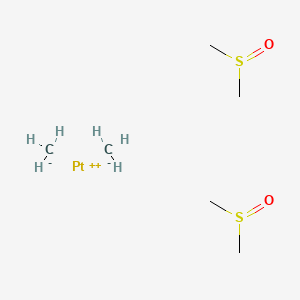
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is a platinum-based compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of platinum coordinated with dimethyl and sulfinylbis(methane) ligands, forming a stable complex.
Métodos De Preparación
The synthesis of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves specific reaction conditions and reagents. One common method includes the reaction of platinum precursors with dimethyl and sulfinylbis(methane) ligands under controlled conditions. The reaction typically requires a platinum salt, such as platinum(II) chloride, and the ligands in a suitable solvent. The mixture is heated and stirred to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce platinum(0) species.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation. In biology and medicine, Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth. Additionally, it has applications in the industry, particularly in the development of advanced materials and electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins, affecting their function and contributing to its overall biological activity.
Comparación Con Compuestos Similares
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- can be compared with other platinum-based compounds, such as Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- and Platinum, dimethylbis(trimethyl phosphite-κP)-, (SP-4-2)-. While these compounds share a common platinum center, their ligands differ, leading to variations in their chemical properties and applications. For instance, Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- has selenium-based ligands, which may impart different reactivity and biological activity compared to the sulfinylbis(methane) ligands in Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- .
Propiedades
Número CAS |
70423-98-2 |
|---|---|
Fórmula molecular |
C6H18O2PtS2 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
carbanide;methylsulfinylmethane;platinum(2+) |
InChI |
InChI=1S/2C2H6OS.2CH3.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H3;/q;;2*-1;+2 |
Clave InChI |
OBZIFAWQOLCJBC-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CS(=O)C.CS(=O)C.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


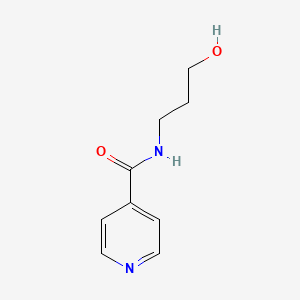




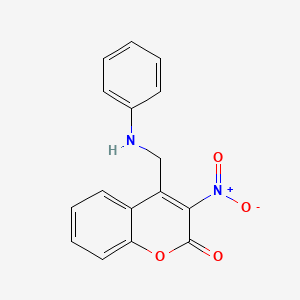
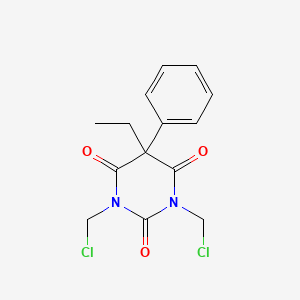
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)

![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
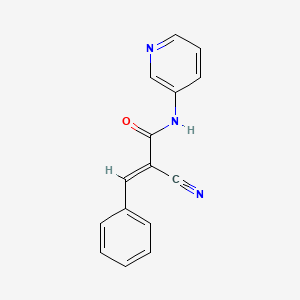
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
